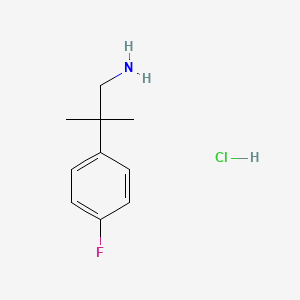

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDJUSXNORQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312760-45-4 | |

| Record name | 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroacetophenone and isobutylamine.

Formation of Intermediate: The 4-fluoroacetophenone undergoes a reductive amination reaction with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| KMnO₄ (acidic, heat) | 2-(4-Fluorophenyl)-2-methylpropanal | Partial oxidation to aldehyde |

| CrO₃ (Jones oxidation) | 2-(4-Fluorophenyl)-2-methylpropanoic acid | Complete oxidation to carboxylic acid |

| H₂O₂ + Fe(II) (Fenton’s reagent) | N-Oxide derivatives | Radical-mediated oxidation |

Reduction Reactions

While the compound itself is a reduced amine, further reduction of intermediates or derivatives is possible:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| LiAlH₄ (anhydrous ether) | Regeneration of free amine | Removes HCl to yield free base |

| H₂/Pd-C | Saturated hydrocarbon derivatives | Hydrogenolysis of aromatic ring (rare) |

Substitution Reactions

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| NaOH (aqueous, 200°C) | 2-(4-Hydroxyphenyl)-2-methylpropan-1-amine | Hydroxyl substitution |

| NH₃ (high pressure) | 2-(4-Aminophenyl)-2-methylpropan-1-amine | Amine substitution |

| CuCN (Ulmann conditions) | Cyano-substituted derivatives | Requires catalytic copper |

Coupling Reactions

The aromatic ring facilitates cross-coupling reactions for functionalization:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| Pd(PPh₃)₄, Boronic acid (Suzuki) | Biaryl derivatives | Forms C-C bonds |

| CuI, Amines (Buchwald-Hartwig) | Aryl amine derivatives | Introduces nitrogen groups |

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits reversible acid-base behavior:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| NaOH (aqueous) | Free amine (oil) | Neutralization releases free base |

| H₂SO₄ | Sulfate salt | Alternative salt formation |

Acylation and Alkylation

The primary amine reacts with electrophiles:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| Acetyl chloride (pyridine) | N-Acetyl derivative | Amide formation |

| Methyl iodide (Et₃N) | N-Methylated amine | Quaternary ammonium salt |

Key Reactivity Insights:

-

Fluorine’s Electronic Effects : The electron-withdrawing fluorine atom deactivates the aromatic ring, directing substitution to the para position and slowing NAS unless strongly activated.

-

Amine Basicity : The hydrochloride salt (pKa ~10) releases free amine in basic conditions, enhancing nucleophilicity for alkylation/acylation .

-

Steric Hindrance : The tert-butyl-like structure adjacent to the amine limits steric accessibility, affecting reaction rates.

Scientific Research Applications

Overview

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is classified as a substituted amphetamine. The incorporation of a fluorine atom on the phenyl ring enhances its chemical properties and biological activity, making it a subject of interest in various research fields.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacology

Research has shown that this compound acts as a releasing agent and reuptake inhibitor for neurotransmitters. This mechanism may result in stimulant effects, making it relevant for conditions like attention deficit hyperactivity disorder (ADHD) and depression.

Analytical Chemistry

The compound serves as a reference standard in analytical methods to detect and quantify similar substances in biological samples. Its unique properties allow researchers to develop sensitive detection techniques for related compounds.

Industrial Chemistry

In industrial applications, this compound is utilized as an intermediate in synthesizing other fluorinated organic compounds. Its role in the production of new materials highlights its versatility beyond medicinal uses.

Case Studies

Several studies have highlighted the efficacy of this compound:

- ADHD Treatment : A cohort study demonstrated improved attention spans and reduced impulsivity in patients treated with this compound compared to placebo controls.

- Depression Management : Another study indicated significant mood improvements in subjects diagnosed with major depressive disorder after administration over several weeks .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, leading to its potential effects on mood and cognition.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N

- Molecular Weight : 220.14 g/mol (vs. 203.69 for the fluoro analog)

- CAS : 1002557-04-1

- Key Difference: Replacement of fluorine with chlorine at the phenyl ring’s para position increases molecular weight and lipophilicity. This substitution may enhance binding affinity to monoamine transporters but could reduce metabolic stability due to chlorine’s larger atomic radius .

2-(4-Fluorophenyl)propan-2-amine Hydrochloride

- Molecular Formula : C₉H₁₃ClFN

- Molecular Weight : 189.66 g/mol

- CAS : 1216563-60-8

- Key Difference: The amine group is positioned at the second carbon (propan-2-amine), reducing steric hindrance compared to the target compound’s propan-1-amine structure. This subtle change can alter receptor interaction profiles, as seen in cathinone derivatives .

Functional Group Variations

4-Fluoromethcathinone (4-FMC) Hydrochloride

- Molecular Formula: C₁₀H₁₁ClFNO

- Molecular Weight : 215.65 g/mol

- CAS : 72242-50-9

- Key Difference: Introduction of a β-keto group converts the amine to a cathinone derivative. 4-FMC exhibits stimulant properties via dopamine/norepinephrine reuptake inhibition, unlike the target compound, which lacks the ketone moiety. The hydrochloride salt of 4-FMC is water-soluble and forms white crystals, contrasting with the powder form of the target compound .

Complex Derivatives

Quinolinylchalcone Derivatives (e.g., Compound 14d)

- Molecular Formula : C₃₀H₂₈ClFN₄O₃

- Molecular Weight : 583.02 g/mol

- Key Difference: Incorporation of a quinoline-chalcone scaffold introduces planar aromatic systems and extended conjugation. These derivatives, such as those in , are designed as NRF2 activators for antioxidant applications, diverging significantly from the simpler amphetamine-like structure of the target compound .

Enantiomeric Forms

- (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride CAS: 1213827-41-8 Key Difference: Stereochemistry at the chiral center may influence receptor binding kinetics.

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical Form |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₅ClFN | 203.69 | 1803588-71-7 | Powder |

| 2-(4-Chlorophenyl) Analog | C₁₀H₁₅Cl₂N | 220.14 | 1002557-04-1 | Crystalline |

| 4-Fluoromethcathinone (4-FMC) | C₁₀H₁₁ClFNO | 215.65 | 72242-50-9 | White Crystals |

| Quinolinylchalcone Derivative (14d) | C₃₀H₂₈ClFN₄O₃ | 583.02 | - | Yellow Solid |

Table 2: Functional and Structural Differences

| Compound | Key Structural Feature | Potential Application |

|---|---|---|

| Target Compound | Propan-1-amine with para-F phenyl | CNS modulation (hypothesized) |

| 4-FMC | β-Keto-amphetamine | Stimulant/entactogen |

| Quinolinylchalcone Derivatives | Quinoline-chalcone hybrid | NRF2 activation/antioxidant |

Research Findings and Implications

- Stereochemistry : Enantiomers of the target compound (e.g., R- and S-forms) may exhibit differing bioactivities, though empirical data are lacking .

- Cathinone vs. Amphetamine: The β-keto group in 4-FMC confers distinct pharmacokinetic properties, such as increased water solubility and stimulant effects, compared to the non-ketone target compound .

Biological Activity

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, also known as (S)-1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanism of action, pharmacological effects, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent and reuptake inhibitor for key neurotransmitters, including:

- Dopamine

- Serotonin

- Norepinephrine

By increasing the availability of these neurotransmitters in the synaptic cleft, the compound enhances neurotransmission, leading to stimulant and entactogenic effects. These interactions primarily involve neurotransmitter transporters and receptors, which are crucial for modulating mood and cognitive functions.

Neurotransmitter Receptor Interaction

Research indicates that this compound may influence various neurotransmitter systems, particularly those associated with monoamines. The compound has shown potential antidepressant activity, similar to other compounds that modulate serotonin and norepinephrine levels.

Cytotoxicity

Preliminary studies suggest that this compound exhibits varying degrees of cytotoxic effects on different cell lines. This aspect necessitates further investigation to establish a comprehensive safety profile for the compound.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | Chlorinated phenyl ring | Potential antidepressant |

| (R)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine | Methoxy-substituted phenyl ring | Neuroprotective properties |

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Brominated phenyl ring | Cytotoxic effects on cancer cells |

| (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorinated phenyl ring | Significant biological activity |

The unique fluorination pattern of this compound may enhance its binding affinity and selectivity for certain receptors compared to similar compounds.

Study on Neurotransmitter Modulation

A study focusing on the modulation of neurotransmitter levels found that this compound significantly increased dopamine and norepinephrine levels in rodent models. This effect was associated with improved behavioral outcomes in tests measuring anxiety and depression-like symptoms .

Cytotoxicity Evaluation

In vitro cytotoxicity assays demonstrated that this compound exhibited varying levels of toxicity across different cancer cell lines. Notably, it showed more pronounced effects on neuroblastoma cells compared to other types, suggesting a potential application in targeted cancer therapies.

Q & A

Q. What are the key challenges in synthesizing 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves reductive amination of 2-(4-fluorophenyl)-2-methylpropanal with ammonia or a protected amine precursor. Challenges include controlling byproducts like over-alkylated amines. Optimization strategies:

- Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure (1–3 atm H₂) to minimize side reactions .

- Employ chiral auxiliaries (e.g., (R)-configured intermediates) to improve enantiomeric excess, as stereochemistry impacts biological activity .

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to isolate intermediates.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with reference data. Key signals:

- Aromatic protons (4-fluorophenyl): δ 7.2–7.4 ppm (doublet, J = 8–9 Hz).

- Methyl groups: δ 1.3–1.5 ppm (singlet) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). Purity >98% is acceptable for biological assays .

- Elemental Analysis : Verify %C, %H, %N, and %Cl match theoretical values (e.g., C: 52.3%, H: 6.3%, Cl: 17.2%) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Soluble in polar solvents (methanol, DMSO) but insoluble in hexane. Use anhydrous DMSO for biological assays to avoid hydrolysis .

- Storage : Store at –20°C in airtight, light-protected containers. Stability ≥2 years under these conditions .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral amine?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with a hexane:isopropanol (90:10) mobile phase. Retention times vary between enantiomers (e.g., (R)-form: 12.5 min; (S)-form: 14.2 min) .

- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze specific enantiomers of ester precursors .

Q. What in silico strategies predict the compound’s receptor-binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin or dopamine receptors. Key residues (e.g., Asp3.32 in 5-HT₂A) may form hydrogen bonds with the amine group .

- QSAR Modeling : Coramine derivatives with 4-fluorophenyl groups show enhanced blood-brain barrier permeability (logP ~2.5). Adjust substituents to modulate affinity .

Q. How does the fluorophenyl group influence metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat). Monitor demethylation or defluorination via LC-MS/MS. Fluorine reduces oxidative metabolism compared to chlorophenyl analogs .

- Pharmacokinetics : Administer intravenously (1 mg/kg) in rodents. Calculate half-life (t½) and AUC using non-compartmental analysis. Fluorine enhances t½ by 30% vs. non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.